1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
CAS No.:
Cat. No.: VC15850346
Molecular Formula: C12H9FN4S
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN4S |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 1-(4-fluoro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C12H9FN4S/c1-7-4-8(13)2-3-10(7)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
| Standard InChI Key | JWZSLRPPIAZPOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)N2C3=C(C=N2)C(=S)N=CN3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The molecular architecture of 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol consists of a pyrazolo[3,4-d]pyrimidine core, a planar bicyclic system comprising fused pyrazole and pyrimidine rings. The thiol (-SH) group at position 4 enhances reactivity, enabling potential disulfide bond formation or interactions with biological targets. The 4-fluoro-2-methylphenyl substituent at position 1 introduces steric and electronic effects, influencing solubility and target affinity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>9</sub>FN<sub>4</sub>S |
| Molecular Weight | 260.30 g/mol |
| IUPAC Name | 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol |
| Solubility | Low in water, moderate in DMSO |
| Melting Point | Not reported in literature |
Synthesis and Characterization
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, a plausible route begins with the cyclization of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, followed by thiolation and subsequent functionalization with 4-fluoro-2-methylphenyl groups. Phase-transfer catalysis in DMF solvent, as described for analogous compounds, optimizes yield and purity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for structural elucidation. For related pyrazolo[3,4-d]pyrimidines, <sup>1</sup>H-NMR spectra reveal aromatic proton resonances between δ 7.2–8.1 ppm, while <sup>13</sup>C-NMR confirms carbon environments near 110–160 ppm . The thiol group’s presence is corroborated by infrared (IR) absorption at ~2550 cm<sup>−1</sup> (S-H stretch).
Biological Activity and Mechanism of Action
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are renowned for their kinase inhibitory properties. Structural analogs, such as 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, exhibit potent inhibition of SRC-family tyrosine kinases (IC<sub>50</sub> = 0.8–1.2 µM) . The thiol group in 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol likely enhances binding to kinase ATP pockets via hydrogen bonding or covalent interactions, disrupting phosphorylation cascades critical for cancer progression.
Comparative Analysis with Related Pyrazolo[3,4-d]pyrimidines
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